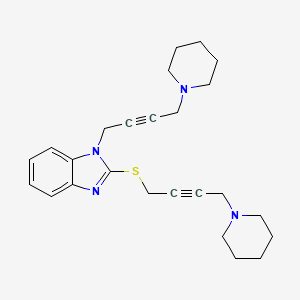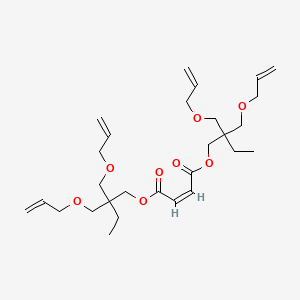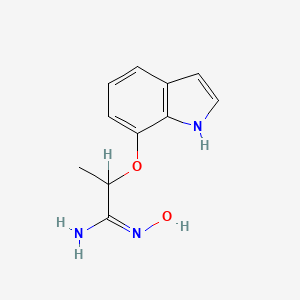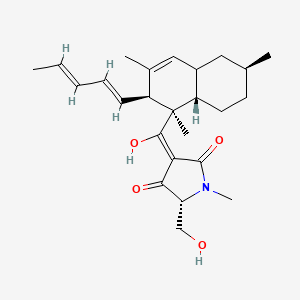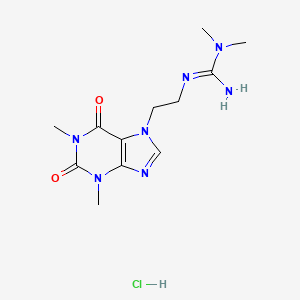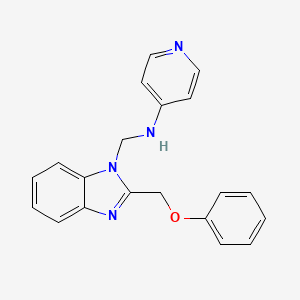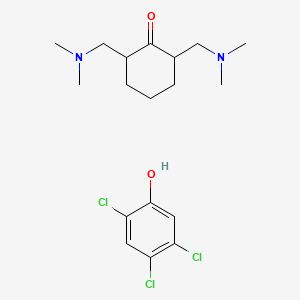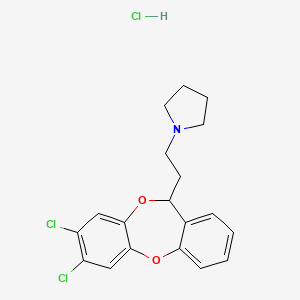
oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole is a complex organic compound that combines the properties of oxalic acid and a tetrahydropyridinyl-indole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the tetrahydropyridinyl group. Finally, the oxalic acid moiety is attached under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets, thereby exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxalic acid derivatives: Compounds with similar oxalic acid moieties.
Indole derivatives: Compounds with similar indole structures.
Tetrahydropyridine derivatives: Compounds with similar tetrahydropyridine groups.
Uniqueness
Oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole is unique due to its combination of these three distinct structural features, which may confer unique chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
83367-91-3 |
|---|---|
Molekularformel |
C28H30N4O4 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole |
InChI |
InChI=1S/2C13H14N2.C2H2O4/c2*1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1;3-1(4)2(5)6/h2*1,3-6,8,14-15H,2,7,9H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
YEUJTSSECIZFCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(=C1)C2=C3C=CNC3=CC=C2.C1CNCC(=C1)C2=C3C=CNC3=CC=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





